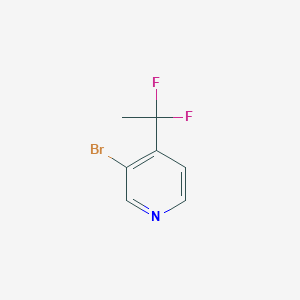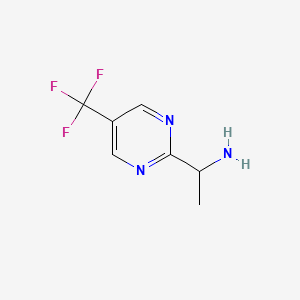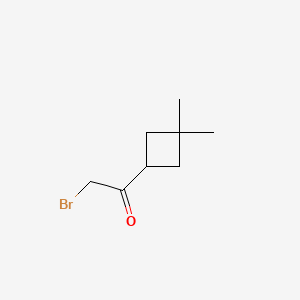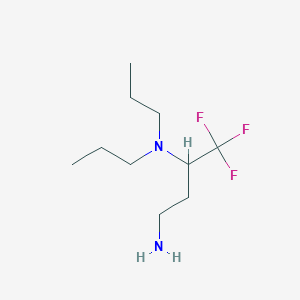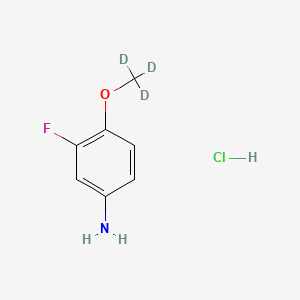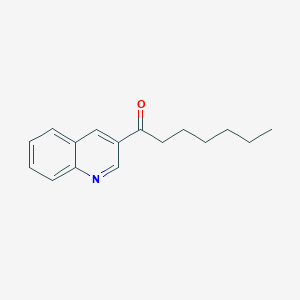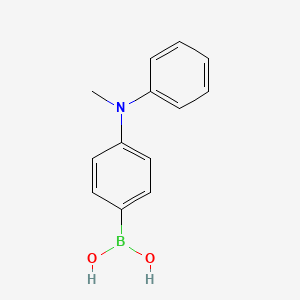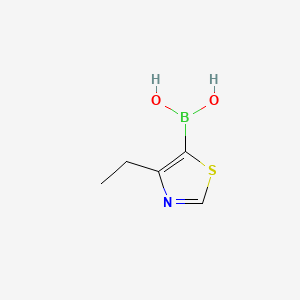
(4-Ethylthiazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylthiazol-5-yl)boronic acid is an organoboron compound that features a thiazole ring substituted with an ethyl group at the 4-position and a boronic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylthiazol-5-yl)boronic acid typically involves the borylation of a thiazole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction conditions are generally mild, and the borylated product can be purified using standard chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow setups and optimized reaction conditions can be employed to enhance yield and efficiency . The use of metal-free photoinduced borylation methods also offers an environmentally friendly alternative for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: (4-Ethylthiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium acetate or sodium hydroxide for various reactions.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-Ethylthiazol-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Ethylthiazol-5-yl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a carbon-carbon bond . In biological applications, the boronic acid group can interact with diols and other functional groups, making it useful in enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Phenylboronic Acid: A widely used boronic acid in organic synthesis.
4-Formylphenylboronic Acid: Used in the synthesis of biologically active compounds.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with different positional isomerism.
Uniqueness: (4-Ethylthiazol-5-yl)boronic acid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where traditional boronic acids may not be suitable, such as in the synthesis of heterocyclic compounds and in biological studies .
Properties
Molecular Formula |
C5H8BNO2S |
|---|---|
Molecular Weight |
157.00 g/mol |
IUPAC Name |
(4-ethyl-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C5H8BNO2S/c1-2-4-5(6(8)9)10-3-7-4/h3,8-9H,2H2,1H3 |
InChI Key |
ZFHFTRDGKXYVCK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CS1)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
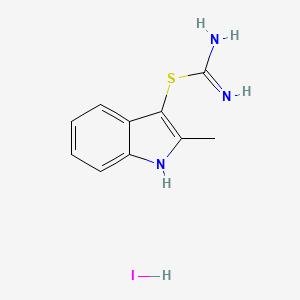

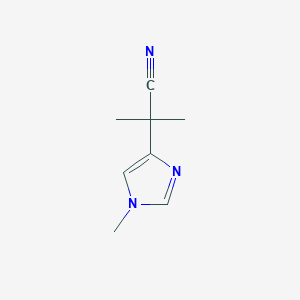
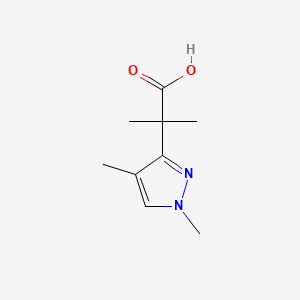
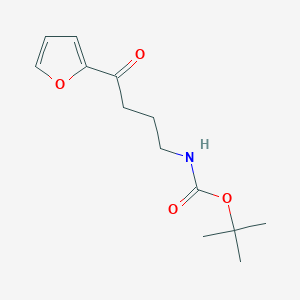
![1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B13473622.png)
